2-[(4-chlorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
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Description
2-[(4-chlorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine, also known as CM-272, is a novel quinazolin-4-amine derivative that has shown promising results in scientific research. This compound has been synthesized and studied for its potential applications in the field of medicine.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of quinazoline derivatives, including those related to "2-[(4-chlorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine," have been extensively studied. These compounds are synthesized through various chemical reactions, including cyclization and etheration, yielding different derivatives with varying yields. The structures of these compounds are confirmed by techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Elemental Analysis (Yan, Huang, & Zhang, 2013).
Biological Activities
Various quinazoline derivatives have been evaluated for their biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor activities. Some derivatives have shown promising results in vitro against different bacterial and fungal strains (Patel, Patel, Patel, Shaikh, & Patel, 2010). Additionally, certain compounds have demonstrated significant anti-inflammatory and analgesic effects, with a notable reduction in ulcerogenic potential compared to standard drugs (Alagarsamy, Gopinath, Parthiban, Rao, Murali, & Solomon, 2011).
Antitumor Activity
Some quinazoline derivatives, including those with chlorophenylamino and methoxy groups, have been explored for their antitumor activity, showing potential efficacy against certain cancer cell lines in vitro (Gui-ping, 2012).
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS/c1-28-19-12-8-16(9-13-19)14-25-22-20-4-2-3-5-21(20)26-23(27-22)29-15-17-6-10-18(24)11-7-17/h2-13H,14-15H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRVMWUEJAHFGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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